
N-(1-Benzoyl-1-methylethyl)-A-phenylnitrone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-Benzoyl-1-methylethyl)-A-phenylnitrone is a chemical compound with a complex structure that includes a benzoyl group, a methylethyl group, and a phenylnitrone group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Benzoyl-1-methylethyl)-A-phenylnitrone typically involves the reaction of benzoyl chloride with isopropylamine to form N-(1-benzoyl-1-methylethyl)amine. This intermediate is then reacted with a suitable nitrone precursor under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
N-(1-Benzoyl-1-methylethyl)-A-phenylnitrone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Wissenschaftliche Forschungsanwendungen
N-(1-Benzoyl-1-methylethyl)-A-phenylnitrone has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(1-Benzoyl-1-methylethyl)-A-phenylnitrone involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating enzymes, binding to receptors, or interfering with cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Benzoyl-1-methylethylamine: Similar structure but lacks the nitrone group.
Acrylic acid 1-benzoyl-1-methylethyl ester: Contains a benzoyl and methylethyl group but differs in the ester functionality.
1-Nitro-2-(1-benzoyl-1-methylethyl)benzene: Similar benzoyl and methylethyl groups but includes a nitro group instead of a nitrone.
Uniqueness
N-(1-Benzoyl-1-methylethyl)-A-phenylnitrone is unique due to the presence of the nitrone group, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
Molekularformel |
C16H17NO3 |
|---|---|
Molekulargewicht |
271.31 g/mol |
IUPAC-Name |
N-hydroxy-N-(2-methyl-1-oxo-1-phenylpropan-2-yl)benzeneamine oxide |
InChI |
InChI=1S/C16H17NO3/c1-16(2,15(18)13-9-5-3-6-10-13)17(19,20)14-11-7-4-8-12-14/h3-12,19H,1-2H3 |
InChI-Schlüssel |
SXFVEXPCTWCXSF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C(=O)C1=CC=CC=C1)[N+](C2=CC=CC=C2)(O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


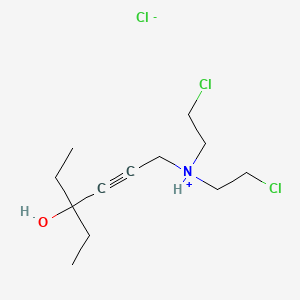
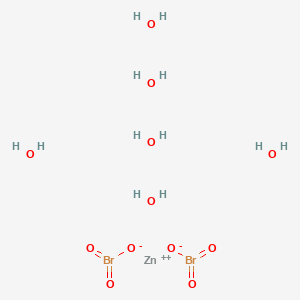

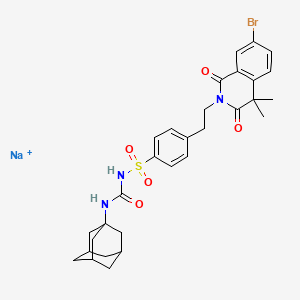

![erbium;(1R,3E,4S)-1,7,7-trimethyl-3-(2,2,2-trifluoro-1-hydroxyethylidene)bicyclo[2.2.1]heptan-2-one](/img/structure/B13731050.png)

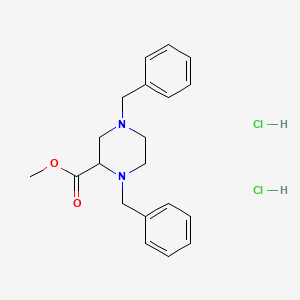

![2,8-Di(pyridin-4-yl)dibenzo[b,d]thiophene](/img/structure/B13731071.png)
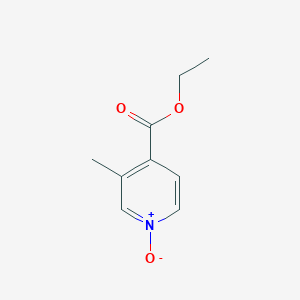
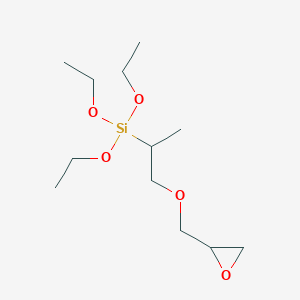
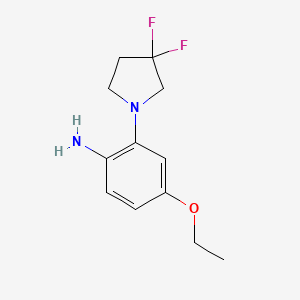
![2-(5-(4-Methoxyphenyl)-2-methyl-7-trifluoromethyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol](/img/structure/B13731086.png)
